2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid
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Description
2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.
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Biological Activity
2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
The compound's molecular formula is C11H17NO4 with a molecular weight of approximately 229.26 g/mol. It features a dihydroindole structure, which is known for its diverse pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C11H17NO4 |
Molecular Weight | 229.26 g/mol |
Structure | Dihydroindole |
CAS Number | 24424-95-1 |
Anticancer Properties
Research indicates that compounds with indole structures, including derivatives similar to this compound, exhibit significant anticancer activity. For instance, studies have shown that certain indole derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells. A notable example is the compound 5-chloro-3-methyl-indole-2-carboxylic acid, which demonstrated high apoptotic activity in T47D breast cancer cells with an effective concentration (EC50) of 0.1 µM .
The primary mechanism of action for indole derivatives often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. This mechanism has been extensively studied in various cancer cell lines, highlighting the potential therapeutic applications of such compounds .
Case Studies
Several studies have explored the biological activity of indole derivatives:
- Indole Derivatives in Cancer Therapy :
- Structure-Activity Relationship (SAR) :
Summary of Findings
The biological activity of this compound is closely linked to its structural features typical of indole compounds. Its potential as an anticancer agent is supported by mechanisms involving tubulin polymerization inhibition and apoptosis induction.
Properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9-12(13(17)18)10-7-5-6-8-11(10)16(9)14(19)20-15(2,3)4/h5-9,12H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGILMBITEGFAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1893564-51-6 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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